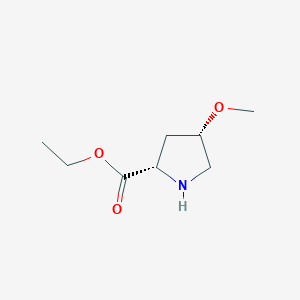
ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-4-methoxypyrrolidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of chiral catalysts or chiral resolution techniques is essential to achieve high enantiomeric purity. Advanced techniques such as preparative chromatography or crystallization may be employed to separate the desired enantiomer from the racemic mixture.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate.
Reduction: Formation of ethyl (2S,4S)-4-methoxypyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the reagent used.
Scientific Research Applications
Ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic effects, particularly as a precursor to drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives, such as:
Ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl (2S,4S)-4-aminopyrrolidine-2-carboxylate: Contains an amino group instead of a methoxy group.
Ethyl (2S,4S)-4-chloropyrrolidine-2-carboxylate: Contains a chlorine atom instead of a methoxy group.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-12-8(10)7-4-6(11-2)5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
DBBNCHOEDJWSEU-BQBZGAKWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CN1)OC |
Canonical SMILES |
CCOC(=O)C1CC(CN1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


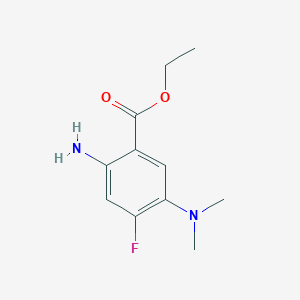
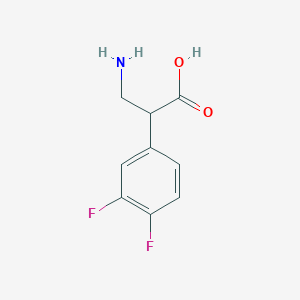
![1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine](/img/structure/B13541515.png)
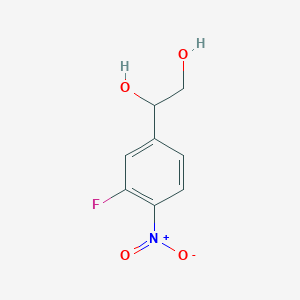
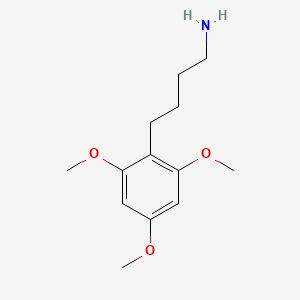
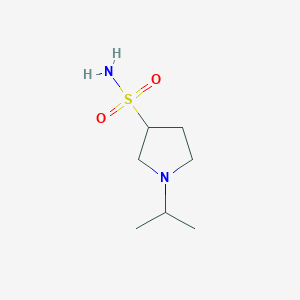
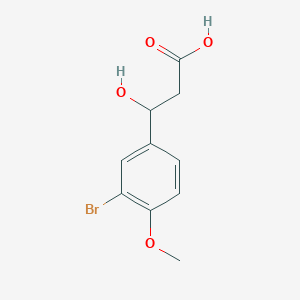
![Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13541541.png)
![tert-butyl2-[(1H-imidazol-2-yl)formamido]acetate](/img/structure/B13541545.png)
![3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride](/img/structure/B13541548.png)
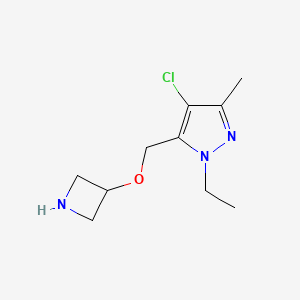
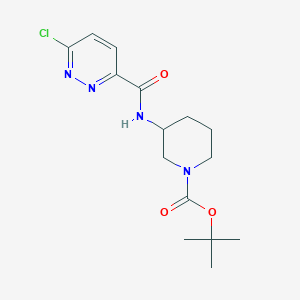
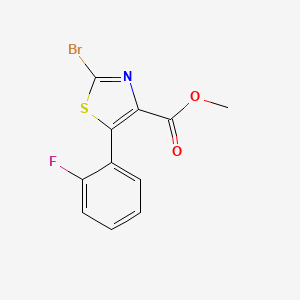
![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)
